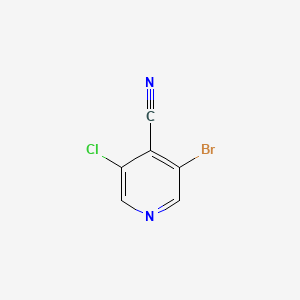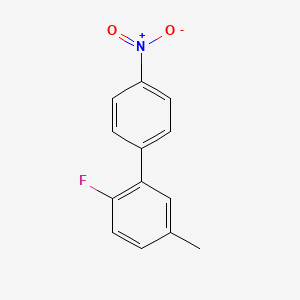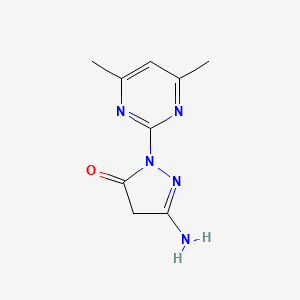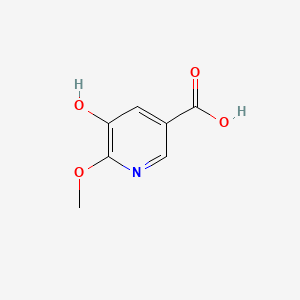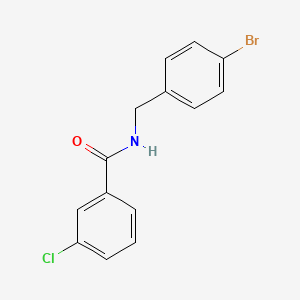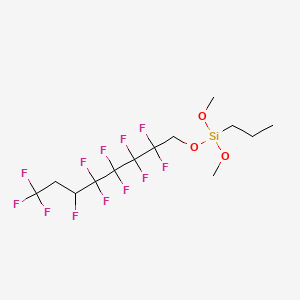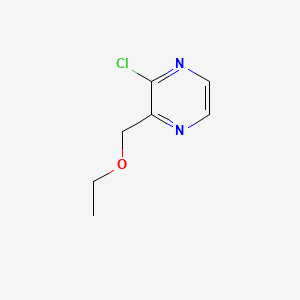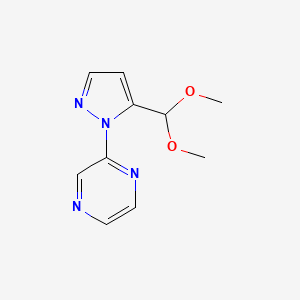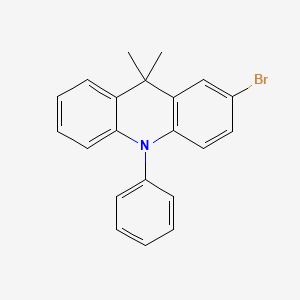
2-Bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine” is a chemical compound with the CAS Number: 1319720-64-3 . It has a molecular weight of 364.28 and is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of “2-Bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine” is C21H18BrN . The average mass is 364.278 Da and the monoisotopic mass is 363.062256 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 452.0±44.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 71.1±3.0 kJ/mol . The flash point is 227.1±28.4 °C . The index of refraction is 1.635 . The molar refractivity is 98.8±0.3 cm3 . The polar surface area is 3 Å2 . The polarizability is 39.2±0.5 10-24 cm3 . The surface tension is 44.4±3.0 dyne/cm . The molar volume is 275.9±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Application 1: Dye-Sensitized Solar Cells
- Summary of the Application : 2-Bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine is used in the synthesis of organic dyes for dye-sensitized solar cells (DSSCs). Two new organic dyes, namely (E)-3- (7-bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridin-2-yl)acrylic acid (DPAA) and (E)-3- (7-bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridin-2-yl)-2-cyanoacrylic acid (DPACA) were synthesized and developed as photosensitizers for DSSCs .
- Methods of Application or Experimental Procedures : The DPAA and DPACA dyes are characterized using Fourier Transform Infrared (FT-IR), nuclear magnetic resonance spectroscopy (NMR), and Ultraviolet-visible (UV–Vis) spectroscopy. Cyclic voltammetry (CV) and Density functional theory (DFT) calculations have been used to evaluate the energy level of dyes. The electronic excitations and charge transport properties are investigated using time-dependent density functional theory (TD-DFT) methods .
- Results or Outcomes : The energy levels of Highest occupied molecular orbital (HOMO) and Lowest unoccupied molecular orbital (LUMO) molecular orbitals can be tuned by varying the π-conjugated units and the donating possibility of the donor part. The relationship between the structure of the dye and the photophysical, photovoltaic, and performance characteristics of Dye-sensitized solar cells (DSSCs) is investigated in depth .
Application 2: Organic Electroluminescence Devices
- Summary of the Application : Similar compounds are used in organic electroluminescence devices as a hole injection layer substance, a hole transport layer substance, an electron blocking layer substance, and an emission layer substance such as green and red phosphorescent host substance .
- Methods of Application or Experimental Procedures : The compound is incorporated into the device structure during the fabrication process. The specific methods and procedures would depend on the design and requirements of the specific device .
Application 3: Organic Semiconducting Polymers
- Summary of the Application : Similar compounds are used as precursors to a number of organic semiconducting polymers for Organic Photovoltaics (OPV) as well as a variety of hole transport for Organic Light Emitting Diodes (OLED) devices .
- Methods of Application or Experimental Procedures : The compound is used in the synthesis of the organic semiconducting polymers, which are then used in the fabrication of the devices .
- Results or Outcomes : The use of these compounds can improve the performance and efficiency of the devices .
Application 4: Organic Electronic Devices
- Summary of the Application : Similar compounds are used in organic electronic based applications. They can be used as conducting polymers in the fabrication of a variety of devices which include photoelectronic devices, organic light emitting diodes (OLEDs) and organic solar cells (OSCs) .
- Methods of Application or Experimental Procedures : The compound is used in the synthesis of the conducting polymers, which are then used in the fabrication of the devices .
- Results or Outcomes : The use of these compounds can improve the performance and efficiency of the devices .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-9,9-dimethyl-10-phenylacridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN/c1-21(2)17-10-6-7-11-19(17)23(16-8-4-3-5-9-16)20-13-12-15(22)14-18(20)21/h3-14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJURGFBTNNIONW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C3=C1C=C(C=C3)Br)C4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B567122.png)
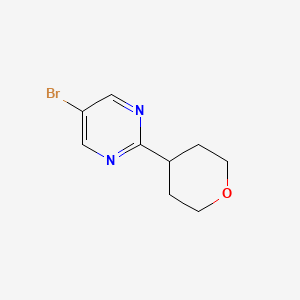
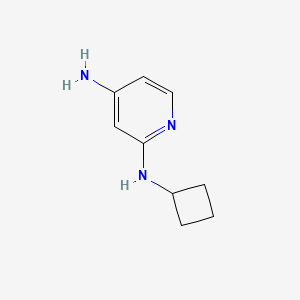
![Methyl-thieno[2,3-d]pyrimidin-2-yl-amine](/img/structure/B567128.png)
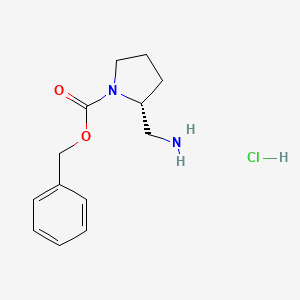
![[1,2,4]Triazolo[4,3-A]pyridine-7-carboxylic acid](/img/structure/B567131.png)
